1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27F3N4O/c1-26-13-12-23-6-4-16(5-7-23)24-8-10-25(11-9-24)17-3-2-15(14-22-17)18(19,20)21/h2-3,14,16H,4-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMJXWYFASRNPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and piperazine intermediates, followed by their coupling under specific conditions. For instance, the piperidine derivative can be synthesized through the reaction of 2-methoxyethylamine with a suitable piperidine precursor. The piperazine derivative can be prepared by reacting 5-(trifluoromethyl)pyridine with a piperazine precursor. The final step involves coupling these intermediates using a suitable coupling agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine ring undergoes nucleophilic substitution at nitrogen atoms due to lone-pair availability. Common reactions include:
| Reaction Type | Conditions | Products/Applications |
|---|---|---|
| Alkylation | Alkyl halides, polar aprotic solvents (e.g., DMF) | N-alkylated piperazine derivatives for enhanced lipophilicity |
| Acylation | Acid chlorides, base (e.g., Et₃N) | Amide derivatives for pharmacological modulation |
The methoxyethyl group on the piperidine ring may sterically hinder reactions at adjacent positions, influencing regioselectivity.
Electrophilic Aromatic Substitution
The pyridine ring’s electron-deficient nature (due to the trifluoromethyl group) directs electrophiles to specific positions:
Cross-Coupling Reactions
The pyridinyl group participates in transition-metal-catalyzed couplings for structural diversification:
Hydrolysis and Stability
The trifluoromethyl group enhances metabolic stability but undergoes hydrolysis under extreme conditions:
| Condition | Reaction | Outcome |
|---|---|---|
| Strong acid (HCl, Δ) | -CF₃ → -COOH | Carboxylic acid derivatives for prodrug design |
| Basic hydrolysis (NaOH) | Ester cleavage (if present) | Free alcohols or acids |
Redox Reactions
Piperazine and pyridine rings exhibit redox activity:
| Process | Reagents | Products |
|---|---|---|
| Oxidation (N-oxidation) | mCPBA, H₂O₂ | N-oxide derivatives with altered bioactivity |
| Reduction (C=N bonds) | H₂, Pd/C | Saturated piperidine intermediates |
Synthetic Routes and Modifications
Key steps in its synthesis (as inferred from and patents [4–6]):
-
Piperidine Ring Formation : Cyclization of 1-(2-methoxyethyl)-4-piperidone via reductive amination.
-
Piperazine Coupling : Nucleophilic displacement between piperidine intermediates and activated pyridinyl precursors.
-
Trifluoromethyl Introduction : Via Ullmann coupling or direct fluorination of pyridine precursors.
Scientific Research Applications
Medicinal Chemistry
1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has been explored for its therapeutic potential, particularly as:
- Anti-inflammatory Agents : Studies have indicated that compounds with similar structures exhibit anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory disease models.
- Cancer Therapeutics : The compound is being investigated for its ability to inhibit cancer cell proliferation. Preliminary data suggest that it could act on specific molecular targets involved in tumor growth regulation .
Biological Research
The compound serves as a ligand in receptor studies, particularly in the investigation of G protein-coupled receptors (GPCRs). It has been identified as a potential agonist for certain GPCRs, which play critical roles in various physiological processes. Understanding its interaction with these receptors can lead to the development of new pharmacological agents .
Material Science
In the field of material science, the compound is utilized as a building block for synthesizing novel materials with specific properties. Its unique chemical structure allows for the development of polymers and coatings that exhibit enhanced performance characteristics, such as improved thermal stability and chemical resistance .
Case Study 1: Anti-Cancer Activity
A study focused on evaluating the anti-cancer properties of derivatives related to this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the modulation of key signaling pathways involved in cell survival and apoptosis .
Case Study 2: GPR119 Agonist Development
Research conducted by Takeda Pharmaceutical Company highlighted the optimization of compounds similar to this compound as GPR119 agonists. These compounds showed promise in enhancing insulin secretion and could be beneficial in treating Type 2 diabetes mellitus .
Mechanism of Action
The mechanism of action of 1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved can include signal transduction mechanisms that lead to the desired biological effect. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
Structural Modifications and Key Features
The table below compares the target compound with structurally related analogs:
*Inferred formula based on structural analysis.
Biological Activity
1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine, often referred to as a piperazine derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes piperidine and pyridine moieties, which are known for their diverse biological activities. The presence of the methoxyethyl group and trifluoromethyl group enhances its pharmacological profile by potentially improving solubility and receptor binding affinity.
Piperazine derivatives are recognized for their ability to interact with various neurotransmitter receptors, particularly aminergic receptors. This interaction can influence several physiological processes, including mood regulation, neuroprotection, and antitumor activity. The specific mechanism of action for this compound may involve:
- Dopamine Receptor Modulation : Similar compounds have shown affinity for dopamine receptors, which are crucial in the treatment of psychiatric disorders.
- Antiproliferative Effects : Research indicates that piperazine derivatives can exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or necroptosis.
Pharmacological Effects
- Antitumor Activity : Studies have demonstrated that piperazine-containing compounds can induce cell death in various cancer cell lines. For example, a related compound, LQFM018, has been shown to trigger necroptosis in K562 leukemic cells through mitochondrial dysfunction and reactive oxygen species (ROS) production .
- Neuropharmacological Effects : Compounds similar to this compound have been investigated for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
Study on Antileukemic Activity
A notable study focused on a piperazine derivative demonstrated its ability to bind to dopamine D4 receptors with an IC50 value of 0.26 μM. This compound exhibited significant cytotoxicity against K562 cells with IC50 values decreasing from 427 μM at 24 hours to 50 μM at 72 hours . The study concluded that the compound's mechanism involved necroptotic signaling pathways.
Neuropharmacological Investigation
Another investigation into the neuropharmacological effects of piperazine derivatives highlighted their potential in modulating neurotransmitter systems. These compounds were found to influence serotonin and norepinephrine levels, suggesting a role in treating mood disorders.
Data Summary
The following table summarizes key findings related to the biological activity of piperazine derivatives:
Q & A
Basic: What are the key synthetic strategies for preparing 1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine?
Methodological Answer:
The compound can be synthesized via sequential nucleophilic substitution and coupling reactions. A common approach involves:
- Step 1: Functionalizing the piperidine ring by introducing the 2-methoxyethyl group via alkylation or reductive amination.
- Step 2: Coupling the modified piperidine with a pyridinyl-piperazine moiety using carbodiimide-based reagents (e.g., EDC/HOAt) under anhydrous conditions .
- Step 3: Purification via reversed-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) and characterization by , , and HRMS .
Critical Note: Optimize reaction temperatures (40–70°C) and solvent systems (THF/toluene) to minimize side products .
Basic: How is the compound’s purity and structural integrity validated in academic research?
Methodological Answer:
- Purity: Assessed via HPLC with UV detection (λ = 254 nm) and LC-MS using electrospray ionization (ESI) in positive mode .
- Structural Confirmation:
- X-ray Crystallography: Optional for absolute configuration determination, though limited by compound crystallinity .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Storage: Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
Advanced: How does replacing piperazine with piperidine in the scaffold impact biological activity and metabolic stability?
Methodological Answer:
- Biological Activity: Piperazine derivatives generally exhibit higher receptor affinity due to improved hydrogen-bonding capacity. For example, in 5-HTR ligands, replacing piperazine with piperidine reduced affinity by 10-fold but increased metabolic stability in liver microsomes .
- Methodology: Compare IC values in receptor-binding assays (e.g., radioligand displacement) and assess metabolic stability via hepatic microsomal incubation (e.g., t measurements) .
Advanced: What computational tools are used to predict target interactions and optimize substituent effects?
Methodological Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., phosphoglycerate dehydrogenase). Focus on the trifluoromethyl-pyridine moiety’s hydrophobic interactions and piperazine’s hydrogen-bonding potential .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic effects of substituents (e.g., methoxyethyl group’s electron-donating properties) .
- SAR Analysis: Systematically vary substituents (e.g., pyridine vs. pyrimidine) and correlate with activity data using multivariate regression .
Advanced: How do pH and temperature influence the compound’s stability in aqueous solutions?
Methodological Answer:
- pH Stability: Piperazine’s pKa = 9.8 and pKa = 5.3 dictate protonation states. Conduct accelerated degradation studies (e.g., 25°C, pH 1–13) and monitor via HPLC.
- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (typically >150°C for piperazine derivatives) .
Advanced: How can contradictions in reported biological activities be resolved?
Methodological Answer:
- Source Analysis: Cross-validate assay conditions (e.g., cell lines, incubation times). For example, 5-HTR affinity discrepancies may arise from differences in radioligand purity (e.g., H-SB-269970 vs. H-LSD) .
- Control Experiments: Include reference compounds (e.g., clozapine for receptor selectivity) and assess off-target effects via kinase profiling panels .
- Meta-Analysis: Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify outliers .
Advanced: What strategies enhance selectivity against off-target receptors (e.g., p38 MAPK vs. IRAK4)?
Methodological Answer:
- Substituent Engineering: Introduce bulky groups (e.g., tert-butyl) to the pyridine ring to sterically block off-target binding pockets. For example, replacing pyridine with pyrimidine improved IRAK4 selectivity by 50-fold .
- Pharmacophore Filtering: Use shape-based screening (e.g., ROCS) to prioritize scaffolds with low similarity to known off-target binders .
- Kinome-Wide Profiling: Test against panels of 400+ kinases to identify selectivity hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
